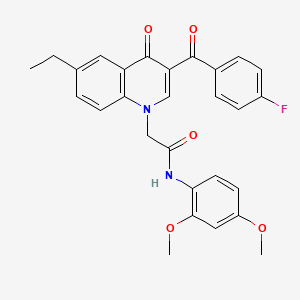
(4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been analyzed. Direct carbonylation of o-alkenylanilines with CO was used to synthesize quinolin-2-ones . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, a variety of quinolin-2-one derivatives were synthesized under mild conditions .Aplicaciones Científicas De Investigación
Anti-Tubercular Activities
- Mefloquine Derivatives : A study involving mefloquine derivatives, which are structurally related to (4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, demonstrated significant anti-tubercular activities. Notably, compounds from this study exhibited minimum inhibitory concentrations (MICs) of 12.5 and 50 μg/ml against M. tuberculosis, indicating their potential as anti-tuberculosis agents (Wardell et al., 2011).
Spectroscopic Properties
- Electronic Absorption and Fluorescence : Research into the electronic absorption, excitation, and fluorescence properties of related compounds has been conducted. This study provides insights into how molecular structures and environmental factors influence the spectroscopic properties of such compounds (Al-Ansari, 2016).
Crystal Structure Analysis
- Crystal Structure of Adducts : A study focused on the crystal structure of an adduct of a compound closely related to (4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone. It revealed significant intermolecular interactions, providing valuable information on the structural characteristics of such compounds (Revathi et al., 2015).
Synthesis Research
- Synthesis of Derivatives : Research on the synthesis of various derivatives of similar compounds, including their characterization and potential applications, has been conducted. This includes the exploration of different starting materials and the assessment of overall yield and structural integrity (Zheng Rui, 2010).
Anticancer Activities
- Potency in Breast Cancer Models : A study on the design of a derivative demonstrated potent and selective in vitro and in vivo activities in MCF-7 breast cancer models. This research highlights the potential for compounds in this class to serve as effective anticancer agents (Perreault et al., 2017).
Thermal and Optical Studies
- Thermal and Optical Properties : A study investigating the thermal, optical, etching, and structural properties of a compound similar to (4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone was conducted. This research provides comprehensive insights into the stability and properties of such compounds under different conditions (Karthik et al., 2021).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have been conducted to assess the in vitro antimicrobial activity of derivatives. These studies highlight the potential use of such compounds in combating various bacterial and fungal strains, showcasing their broad-spectrum antimicrobial properties (Mallesha & Mohana, 2014).
Direcciones Futuras
Piperidine derivatives, which this compound is a part of, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for further exploration and development of these compounds in the field of drug discovery .
Propiedades
IUPAC Name |
[4-(3-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-7-6-8-16(13-15)23-19-14-20(21(26)25-11-4-1-5-12-25)24-18-10-3-2-9-17(18)19/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVYTTCQFFQUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2939951.png)
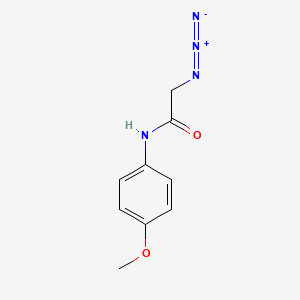

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2939955.png)
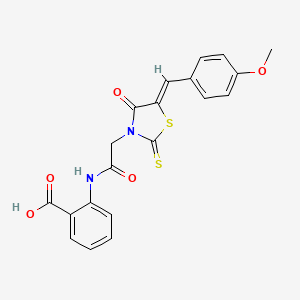
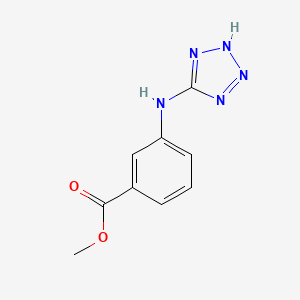
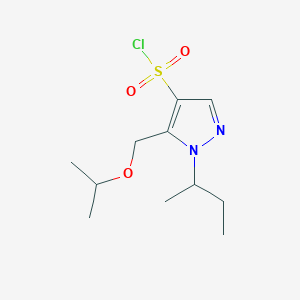
![6,6-Difluoro-5,6,7,8,9,10-hexahydrobenzo[8]annulen-5-one](/img/structure/B2939959.png)
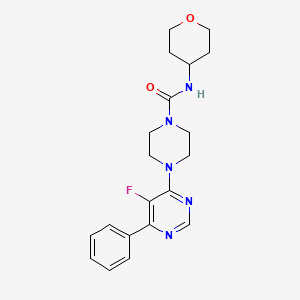
![3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)
![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)
